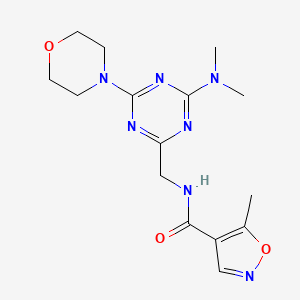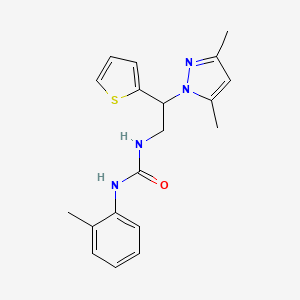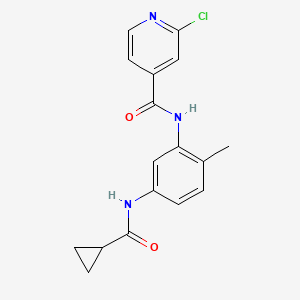
N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide is a novel organic compound known for its diverse potential applications across various scientific fields. This compound is notable for its unique structural features, which combine elements of triazine, morpholine, and isoxazole, contributing to its multifaceted chemical behavior.
Wissenschaftliche Forschungsanwendungen
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide has found diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Serves as a probe or inhibitor in various biochemical assays and studies.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or nanomaterials.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 4-dimethylaminopyridine (dmap), have been reported to act as nucleophilic catalysts for a variety of reactions
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to dmap, it can be hypothesized that it may act as a nucleophilic catalyst, facilitating various chemical reactions . The compound’s dimethylamino group could potentially activate a nitrogen atom in its structure, enabling it to participate in nucleophilic substitution reactions .
Biochemical Pathways
For instance, DMAP has been used as a catalyst in esterification reactions with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams, and many more .
Result of Action
Based on its structural similarity to dmap, it can be hypothesized that it may facilitate various chemical reactions, potentially leading to changes in the structure or function of target molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine with 5-methylisoxazole-4-carboxamide in the presence of a suitable base. Reaction conditions often include a polar aprotic solvent such as dimethylformamide (DMF) and mild temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, this compound may be produced through a multi-step synthesis that emphasizes yield optimization and cost-efficiency. Key stages include the preparation of intermediate compounds, their purification, and the final assembly of the target molecule under controlled conditions to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically transforming its functional groups into more oxidized forms.
Reduction: Reduction reactions can reduce double bonds or aromatic rings within the structure.
Substitution: The triazine and isoxazole moieties can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and strong nucleophiles like sodium methoxide (NaOCH3) are commonly employed.
Major Products Formed
The major products from these reactions depend on the specific reactants and conditions but often include modified versions of the original compound with altered functional groups or extended molecular frameworks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(dimethylamino)-6-(morpholino-1,3,5-triazin-2-yl)methyl)-5-chloroisoxazole-4-carboxamide: Shares a similar structure but with different substituents.
N-(4-(dimethylamino)-6-(morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide: Similar backbone with variations in carboxamide positioning.
Uniqueness
Compared to its analogs, N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide stands out due to its specific combination of functional groups and structural motifs, providing a distinct set of chemical and biological properties that make it suitable for various advanced applications.
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O3/c1-10-11(8-17-25-10)13(23)16-9-12-18-14(21(2)3)20-15(19-12)22-4-6-24-7-5-22/h8H,4-7,9H2,1-3H3,(H,16,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXOVMPEDQKWEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2381671.png)




![2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2381678.png)

![2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2381681.png)



![1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrolidine](/img/structure/B2381686.png)


